molecular formula C24H16FNO4 B2934252 7-benzoyl-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 904450-66-4

7-benzoyl-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No. B2934252
CAS RN: 904450-66-4
M. Wt: 401.393
InChI Key: POJXRPCUTZNRDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthetic route started from benzo[d][1,3]dioxol-5-ol which was reacted with 3-bromopropanoic acid followed by the reaction of oxalyl chloride to afford 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one. The aldol condensation of the later compound with aromatic aldehydes led to the formation of the title compounds .

Scientific Research Applications

Binding to Benzodiazepine and Adenosine Receptors

The compound 7-benzoyl-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one shows potential in binding to benzodiazepine and adenosine receptors. Research on similar compounds, like 1,2,3-triazolo[1,5-a]quinoxalines, indicates that structural changes such as the introduction of fluorine and benzyl group can significantly influence their affinity toward these receptors (Biagi et al., 1998).

Antibacterial Activities

Similar fluorinated quinolone compounds have demonstrated potent antibacterial activities. For instance, a study found that a compound with a structure closely related to this compound exhibited significant antibacterial potency against both Gram-positive and Gram-negative bacteria, outperforming existing drugs like trovafloxacin (Kuramoto et al., 2003).

Synthesis of Novel Quinoline Derivatives

This compound is also relevant in the synthesis of novel quinoline derivatives. A study on similar compounds like Methyl 2-benzoylamino-2-oxobutanoate showcased the transformation into oxazolo[4,5-c]quinoline derivatives, indicating the potential of this compound in synthesizing new chemical entities (Stanovnik et al., 2003).

Photochemical Studies

Fluorinated quinolone compounds, similar to this compound, have been studied for their photochemical properties. These studies reveal insights into the photostability and phototoxicity mechanisms, which are essential for understanding the behavior of these compounds under light exposure (Fasani et al., 1999).

properties

IUPAC Name

7-benzoyl-5-[(2-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FNO4/c25-19-9-5-4-8-16(19)12-26-13-18(23(27)15-6-2-1-3-7-15)24(28)17-10-21-22(11-20(17)26)30-14-29-21/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJXRPCUTZNRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=CC=C4F)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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